1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C12H16N6O2 and its molecular weight is 276.3. The purity is usually 95%.
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Scientific Research Applications
Azetidine and Imidazolidin-2-one Derivatives in Drug Synthesis
Azetidine and imidazolidin-2-one derivatives are crucial in synthesizing novel therapeutic agents due to their structural and chemical properties. For instance, the synthesis of novel benzazole derivatives bearing a (imidazolidin-2-yl)imino moiety has led to the discovery of compounds with selective alpha 2-adrenoceptor ligand activities. These compounds, such as marsanidine, exhibit potential medical uses ascribed to alpha 2-adrenoceptor agonists, indicating their value in developing antihypertensive drugs (Sączewski et al., 2008).
Cyclocondensation Reactions for Heterocyclic Compound Synthesis
Cyclocondensation of certain precursors with 1,3-binucleophiles results in the creation of heterocyclic compounds with potential bioactivity. These reactions are foundational in developing compounds with antimicrobial, antioxidant, and cytotoxic activities, indicating their broad applicability in medicinal chemistry (Sokolov et al., 2014).
Azetidine-2-one and Thiazolidin-4-one in Bioactivity
Azetidine-2-one and thiazolidin-4-one derivatives have shown a wide range of biological activities. Thiazolidin-4-ones, in particular, have been identified as possessing antifungal, antibacterial, and cytotoxic properties, demonstrating their potential in developing new therapeutic agents (Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives, 2021).
Intramolecular Cycloadditions for Pyrrolobenzodiazepines and Azetidino-Benzodiazepines
Intramolecular cycloaddition reactions have been utilized to construct pyrrolobenzodiazepines and azetidino-benzodiazepines, compounds known for their antitumor properties. This method highlights the role of azetidine derivatives in synthesizing compounds with significant therapeutic potential, especially in oncology (Hemming et al., 2014).
Mechanism of Action
Target of Action
The primary target of the compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is the Von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation. It plays a crucial role in cellular processes such as cell cycle regulation and hypoxia sensing .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it disrupts the ubiquitin-proteasome system, leading to an accumulation of proteins that would otherwise be degraded. This can result in various cellular changes, depending on the specific proteins affected .
Biochemical Pathways
The inhibition of VHL by this compound affects several biochemical pathways. One of the most significant is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL targets HIF for degradation. When vhl is inhibited, hif accumulates and activates the transcription of several genes involved in processes such as angiogenesis, erythropoiesis, and cell survival .
Result of Action
The action of this compound leads to molecular and cellular effects such as enhanced angiogenesis, increased erythropoiesis, and improved cell survival . These effects can be beneficial in the treatment of conditions like anemia and cancer .
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c19-11-13-3-4-17(11)12(20)16-5-9(6-16)18-7-10(14-15-18)8-1-2-8/h7-9H,1-6H2,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRGIIYNBZBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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